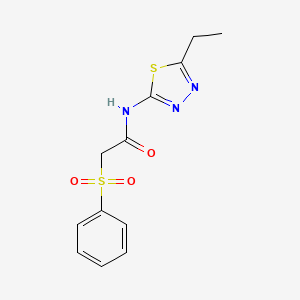![molecular formula C16H21N3O3 B4390183 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide](/img/structure/B4390183.png)
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide
Vue d'ensemble
Description
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide, also known as DMXB-A, is a compound that has been studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a critical role in neurotransmission and synaptic plasticity. Activation of the α7 nAChR by 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide leads to the influx of calcium ions into the neuron, which triggers a cascade of intracellular signaling pathways that ultimately result in neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide has been shown to have a range of biochemical and physiological effects on the brain and nervous system. These include the modulation of neurotransmitter release, the enhancement of synaptic plasticity, the reduction of oxidative stress, and the inhibition of neuroinflammation. 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide has also been shown to improve cognitive function, memory, and learning in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide is its high selectivity for the α7 nAChR, which minimizes off-target effects and reduces the risk of adverse side effects. However, one limitation of 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide is its relatively short half-life, which can make it difficult to administer and maintain therapeutic levels in vivo.
Orientations Futures
There are several potential future directions for research on 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide. One area of focus could be the development of more efficient synthesis methods that improve yield and purity. Another area of focus could be the optimization of dosing regimens and administration routes to maximize therapeutic efficacy. Additionally, more research is needed to fully understand the biochemical and physiological effects of 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide and its potential applications in various neurological disorders.
Applications De Recherche Scientifique
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Research has shown that 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide has neuroprotective effects and can improve cognitive function in animal models of these diseases.
Propriétés
IUPAC Name |
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-4-21-13-9-6-5-8-12(13)16-17-14(22-18-16)10-7-11-15(20)19(2)3/h5-6,8-9H,4,7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBIHEWTVXEODS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(2-phenoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4390119.png)

![4-{[(diethylamino)carbonyl]amino}-N-propylbenzenesulfonamide](/img/structure/B4390140.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4390152.png)


![2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-3H-imidazo[4,5-b]pyridine](/img/structure/B4390162.png)
![{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4390170.png)
![5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4390177.png)
![({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4390187.png)


